molecular formula C15H19BrO2 B3252895 Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 220151-12-2

Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B3252895
CAS No.: 220151-12-2
M. Wt: 311.21 g/mol
InChI Key: XUTJQUCCWLRSHR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chemical compound with a complex structure, characterized by a bromoethyl group attached to a tetrahydronaphthalene ring system. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with tetrahydronaphthalene-2-carboxylic acid or its derivatives.

  • Bromination: The bromoethyl group is introduced through a bromination reaction, often using bromine in the presence of a catalyst.

  • Esterification: The carboxylic acid group is then converted to an ester using ethanol in the presence of an acid catalyst.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The product is purified through recrystallization or chromatography to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted bromoethyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving bromination reactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its bromoethyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the bromoethyl group acts as an electrophile, reacting with nucleophiles in biological systems or synthetic processes.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate: Similar in structure but with a phenyl ring instead of a tetrahydronaphthalene ring.

  • 2-(4-Morpholine)ethyl bromide: Contains a morpholine ring instead of a tetrahydronaphthalene ring.

Uniqueness: Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to its specific ring structure and the presence of the bromoethyl group, which imparts distinct chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO2/c1-2-18-15(17)13-9-11-5-3-4-6-14(11)12(10-13)7-8-16/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJQUCCWLRSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2)C(=C1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 5
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 6
Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

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